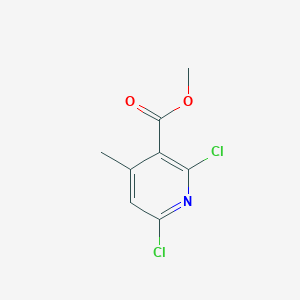

Methyl-2,6-Dichlor-4-methylnicotinat

Übersicht

Beschreibung

Methyl 2,6-dichloro-4-methylnicotinate is a chemical compound with the molecular formula C8H7Cl2NO2 and a molecular weight of 220.05 . It is a solid substance stored at 2-8°C in an inert atmosphere .

Synthesis Analysis

The synthesis of Methyl 2,6-dichloro-4-methylnicotinate involves the reaction of 2,6-dichloro-4-methyl-nicotinic acid with iodomethane in the presence of potassium carbonate . The reaction is carried out in N,N-dimethyl-formamide at 20°C for 6 hours .Molecular Structure Analysis

The InChI code for Methyl 2,6-dichloro-4-methylnicotinate is 1S/C8H7Cl2NO2/c1-4-3-5(9)11-7(10)6(4)8(12)13-2/h3H,1-2H3 .Physical and Chemical Properties Analysis

Methyl 2,6-dichloro-4-methylnicotinate is a solid substance . It has a molecular weight of 220.05 . The compound is stored at 2-8°C in an inert atmosphere .Wissenschaftliche Forschungsanwendungen

Nanotechnologie

Methyl-2,6-Dichlor-4-methylnicotinat: könnte als Baustein bei der Entwicklung von Nanogeräten oder Sensoren genutzt werden, wobei seine chemische Reaktivität genutzt wird, um Komponenten mit präzisen elektronischen oder optischen Eigenschaften zu erzeugen.

Jedes Anwendungsgebiet nutzt die einzigartige chemische Struktur von This compound, um innovative Lösungen in verschiedenen Bereichen der Wissenschaft und Technik zu erforschen .

Safety and Hazards

Methyl 2,6-dichloro-4-methylnicotinate is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Wirkmechanismus

Target of Action

Methyl 2,6-dichloro-4-methylnicotinate is a derivative of niacin, also known as vitamin B3 Given its structural similarity to niacin, it may interact with the same targets as niacin, which include various enzymes involved in redox reactions .

Mode of Action

It is thought to promote the release of prostaglandin d2, which is strictly locally-acting due to its short half-life . This action is similar to that of methyl nicotinate, a related compound .

Biochemical Pathways

Niacin acts as a precursor of nicotinamide coenzymes, which play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Pharmacokinetics

Methyl 2,6-dichloro-4-methylnicotinate has high gastrointestinal absorption and is BBB permeant . Its lipophilicity (Log Po/w) is 2.52 , which may influence its distribution in the body.

Result of Action

Given its structural similarity to niacin, it may have similar effects, such as peripheral vasodilation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 2,6-dichloro-4-methylnicotinate. Also, it is recommended to avoid dust formation and inhalation of mist, gas, or vapors .

Eigenschaften

IUPAC Name |

methyl 2,6-dichloro-4-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-4-3-5(9)11-7(10)6(4)8(12)13-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTFUYQFPHLJTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)OC)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677250 | |

| Record name | Methyl 2,6-dichloro-4-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013648-04-8 | |

| Record name | Methyl 2,6-dichloro-4-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

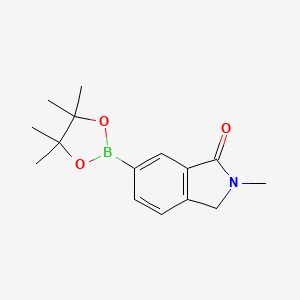

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethynylimidazo[1,2-b]pyridazine](/img/structure/B1394175.png)

![4-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1394184.png)